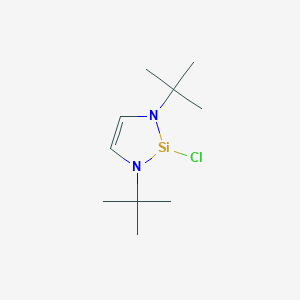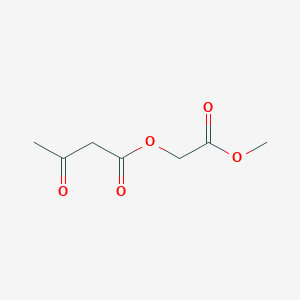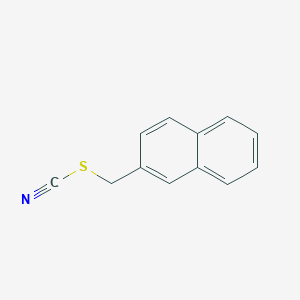![molecular formula C16H20N2O2 B14320795 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol CAS No. 110189-21-4](/img/structure/B14320795.png)
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is a complex organic compound with a molecular formula of C16H20N2O2 This compound is known for its unique structure, which includes a phenol group, a pyridine ring, and a methylaminoethoxy side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromoethylamine hydrobromide with 2-pyridylboronic acid in the presence of a palladium catalyst to form the pyridin-2-yl ethylamine intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methylaminoethoxy side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. The methylaminoethoxy side chain can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N-methylphenethylamine: Similar structure but lacks the pyridine ring.
N-Methyltyramine: Similar structure but lacks the pyridine ring and the ethoxy group.
4-Hydroxyphenethylamine: Similar structure but lacks the methylamino and pyridine groups.
Uniqueness
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is unique due to the presence of both the pyridine ring and the methylaminoethoxy side chain
Eigenschaften
CAS-Nummer |
110189-21-4 |
|---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
4-[1-[2-(methylamino)ethoxy]-1-pyridin-2-ylethyl]phenol |
InChI |
InChI=1S/C16H20N2O2/c1-16(20-12-11-17-2,15-5-3-4-10-18-15)13-6-8-14(19)9-7-13/h3-10,17,19H,11-12H2,1-2H3 |
InChI-Schlüssel |
AYNXFEGICTUKKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=CC=N2)OCCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


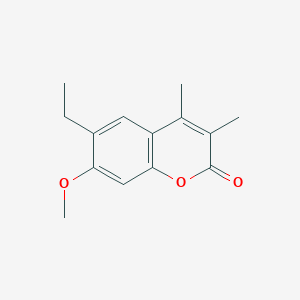
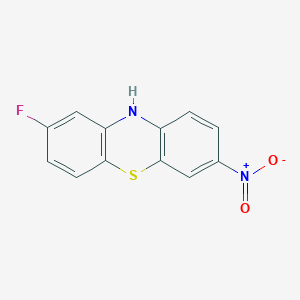
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)

![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
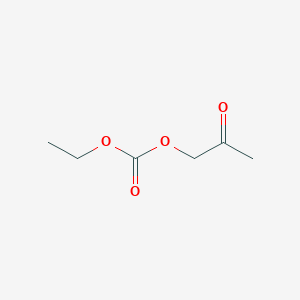

![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)


![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
